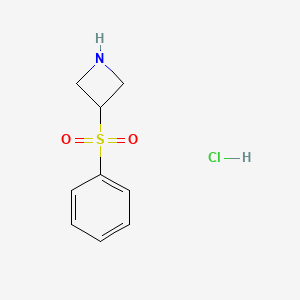

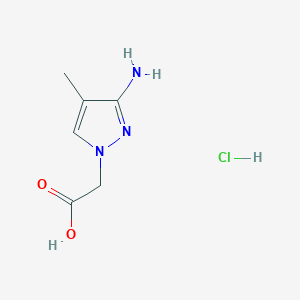

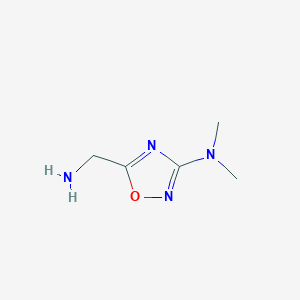

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .

Synthesis Analysis

The synthesis of pyrazole derivatives, which include “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride”, is a topic of interest in many studies . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .Molecular Structure Analysis

The molecular structure of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be analyzed using various techniques such as FTIR and 1H NMR . The compound is part of the pyrazole class of compounds, which are known for their diverse pharmacological effects .Chemical Reactions Analysis

The chemical reactions involving “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be complex and varied. For instance, it can be involved in the synthesis of aminothiazoles .Physical And Chemical Properties Analysis

“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” has a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and is slightly soluble in water .科学的研究の応用

Regioselective Synthesis and Bromination

The compound's derivatives are used in regioselective synthesis and bromination processes. For instance, Martins et al. (2009) discussed the reaction of 3-amino-5-methyl-1H-pyrazole with 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and β-dimethylaminovinyl ketones in acetic acid, producing halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, respectively. This showcases the role of pyrazole derivatives in facilitating regioselective synthesis of complex heterocyclic compounds (Martins et al., 2009).

Cyclisation Reactions

Smyth et al. (2007) demonstrated the cyclisation of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles, revealing the sensitivity of cyclisation outcomes to reagents and acidity, leading to the formation of interesting bicyclic heterocycles. This highlights the compound's utility in synthesizing bicyclic structures with varied substitution patterns (Smyth et al., 2007).

Coordination Chemistry

The derivatives of pyrazole-acetic acid have been utilized in coordination chemistry, as described by Hadda et al. (2007), where novel ligand pyrazole derivatives were synthesized and used to study their coordination with cobalt(II) or copper(II), exhibiting selective coordination properties. This research underscores the potential of these compounds in developing new materials and catalysts (Hadda et al., 2007).

Synthesis of Arylpropanoic Acids

Xiao et al. (2011) described a one-pot, four-component condensation process involving 3-amino-5-methyl-1H-pyrazol-4-yl derivatives to synthesize 3-arylpropanoic acid derivatives. This method is noted for its excellent yields, short reaction times, simple workup, and minimal environmental impact, showcasing the compound's role in efficient and green chemistry applications (Xiao et al., 2011).

Safety And Hazards

将来の方向性

The future directions for the study and application of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its pharmacological effects, as well as its potential uses in the development of new drugs . Its role in the synthesis of other compounds could also be a subject of future research .

特性

IUPAC Name |

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJKHZFTMWQBQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

methanone hydrobromide](/img/structure/B1379261.png)

methanone hydrobromide](/img/structure/B1379262.png)

methanone hydrobromide](/img/structure/B1379264.png)